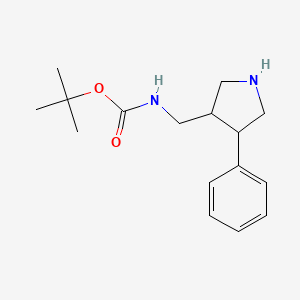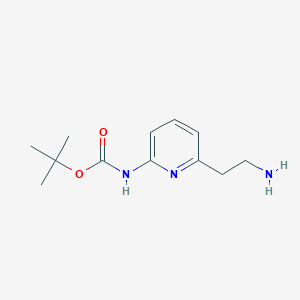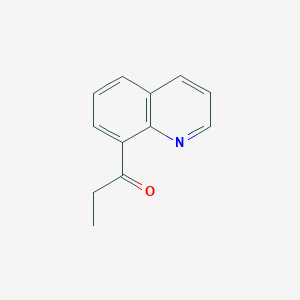
1-(Quinolin-8-yl)propan-1-one
説明
1-(Quinolin-8-yl)propan-1-one is a heterocyclic organic compound . It has a molecular weight of 185.22 and a molecular formula of C12H11NO . The IUPAC name for this compound is 1-quinolin-8-ylpropan-1-one .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies . For instance, one study reported the synthesis of a similar compound, 1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one, through a two-step synthesis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as FT-IR, 1H and 13C NMR . The compound has been found to exist in the ketone form of the cis-isomer in the crystalline state and in solutions .Physical And Chemical Properties Analysis
This compound has a boiling point of 327.8ºC at 760 mmHg and a density of 1.123g/cm³ . The compound has 2 H-Bond acceptors and 0 H-Bond donors .科学的研究の応用
Chemical Synthesis and Transformation :
- (Wu et al., 2018) discussed the synthesis of quinolinone derivatives by exchanging the ethyl group of 1-(quinolin-8-yl)propan-1-one with substituted styrenes. This process involves group-directed carbon–carbon bond cleavage, demonstrating the compound's utility in chemical synthesis.
- (Loghmani-Khouzani et al., 2006) focused on the preparation and reactivity of novel derivatives of this compound, indicating its versatility in organic synthesis and chemical reactivity studies.
Photophysical Properties :
- (Lobo & Abelt, 2003) explored the photophysical properties of 1-(4-methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one, a model for PRODAN. This study highlights the compound's application in understanding photophysical phenomena.
Antimicrobial Activity :
- (Ashok et al., 2014) synthesized derivatives of the compound and evaluated their antibacterial and antifungal activities. This demonstrates its potential applications in developing new antimicrobial agents.
Molecular Recognition and Chiral Discrimination :
- (Khanvilkar & Bedekar, 2018) used a derivative of the compound for molecular recognition of enantiomers, indicating its use in chiral discrimination and analysis.
Fluorescence Chemosensors :
- (Kim et al., 2016) developed a chemosensor based on a quinoline derivative for detecting Zn2+ in aqueous media, showcasing the compound's application in sensor technology.
Anticancer Research :
- (Kamath et al., 2016) synthesized and evaluated quinoline–indole–oxadiazole hybrids for their anticancer potential, illustrating the compound's relevance in cancer research.
Corrosion Inhibition :
- (Olasunkanmi & Ebenso, 2019) investigated propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole, highlighting applications in corrosion inhibition.
将来の方向性
作用機序
Target of Action
Quinoline derivatives have been associated with various biological activities, including anti-depressant and anti-cancer effects. Therefore, it’s plausible that 1-(Quinolin-8-yl)propan-1-one may interact with targets involved in these pathways.
Mode of Action
For instance, some quinoline derivatives have been shown to inhibit the reuptake of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . This can result in an increase in the concentration of these neurotransmitters, potentially alleviating symptoms of depression .
Biochemical Pathways
For instance, they may influence the monoaminergic system, affecting the release and reuptake of monoamine neurotransmitters . This can lead to downstream effects such as mood elevation in the case of anti-depressant activity .
Pharmacokinetics
The molecular weight of 18522 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Based on the known effects of quinoline derivatives, it’s plausible that this compound may have anti-depressant effects by increasing the concentration of monoamine neurotransmitters in the synaptic cleft . This can lead to an elevation in mood and a reduction in depressive symptoms .
生化学分析
Biochemical Properties
1-(Quinolin-8-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in cumulative effects on cellular function, which may include changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for predicting its biological effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
1-quinolin-8-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-11(14)10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVMDHNJDOULLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717054 | |
| Record name | 1-(Quinolin-8-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90029-06-4 | |
| Record name | 1-(Quinolin-8-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction involving 1-(quinolin-8-yl)propan-1-one described in the research?
A1: The research focuses on a novel method for substituting the ethyl group of this compound with substituted styrenes []. This reaction utilizes a rhodium(I)-based catalyst and showcases a chelation-assisted carbon-carbon bond cleavage mechanism. This approach is significant as it provides a route to synthesize various substituted 3-phenyl-1-(quinolin-8-yl)propan-1-ones, which could be valuable building blocks for more complex molecules.
Q2: What role does the ligand play in the reaction described?
A2: The choice of ligand is crucial for the reaction's success. The research highlights that the ligand 1,3-bis(diphenylphosphino)propane is particularly effective in inhibiting undesirable β-hydrogen elimination []. This elimination pathway would compete with the desired carbon-carbon bond cleavage, reducing the yield of the target product. Therefore, the ligand plays a key role in controlling the reaction pathway and enhancing the selectivity for the desired transformation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



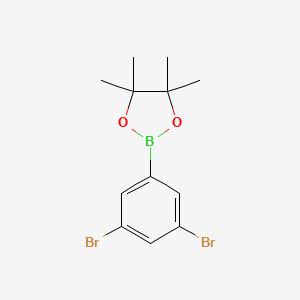
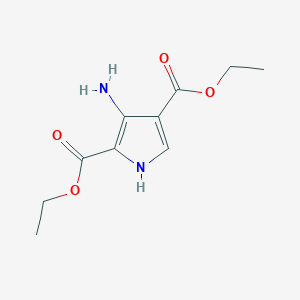
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)

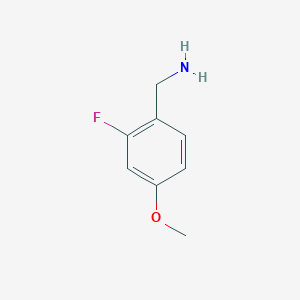
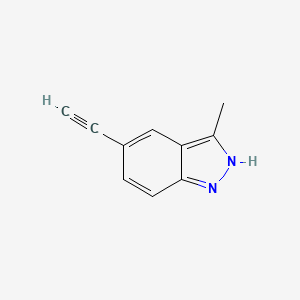
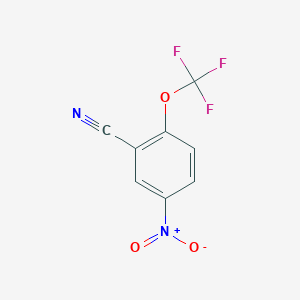


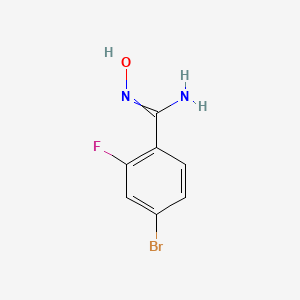

![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)
